3-ethyl-2H-1,2,4-oxadiazol-5-one
Description
Properties
IUPAC Name |
3-ethyl-2H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-2-3-5-4(7)8-6-3/h2H2,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAARBVMIPYNNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=O)ON1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=O)ON1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole analogues typically involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of benzothiazole analogues may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzothiazole analogues can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of benzothiazole analogues can lead to the formation of dihydrobenzothiazoles. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can occur at the benzene ring of benzothiazole analogues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrobenzothiazoles.
Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives.
Scientific Research Applications
Benzothiazole analogues, including 3-ethyl-2H-1,2,4-oxadiazol-5-one, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their role in modulating biological pathways, particularly those involving G protein-coupled receptors.
Medicine: Investigated for their potential therapeutic effects in treating diseases such as type-2 diabetes, inflammation, and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by antagonizing the G protein-coupled receptor 35 (GPR35). This receptor is involved in various cellular signaling pathways, including those related to inflammation and metabolic regulation. By inhibiting GPR35, the compound can modulate these pathways, potentially leading to therapeutic benefits in conditions such as type-2 diabetes and inflammation .
Comparison with Similar Compounds
3-Phenyl-1,2,4-Oxadiazol-5-One
- However, the ethyl group in 3-ethyl-2H-1,2,4-oxadiazol-5-one enhances lipophilicity (logD ≈ 1.2 vs. ~0.7 for phenyl derivatives) .
- Biological Activity: 3-Phenyl derivatives are prevalent in angiotensin II receptor antagonists (e.g., losartan analogues), while 3-ethyl variants are explored for improved pharmacokinetics in retinoids and GLP-1 receptor agonists like orforglipron .
- Synthesis: Both compounds are synthesized via cyclization of amidoximes or through Sonogashira coupling (for acetylenic derivatives) .
3-Nitrophenyl-4,5-Dihydro-1,2,4-Oxadiazol-5-One
- Electron-Withdrawing Effects : The nitro group at position 3 reduces electron density, altering reactivity and metabolic stability. This contrasts with the electron-donating ethyl group, which may improve oxidative stability .
- Applications : Nitro-substituted oxadiazolones are used as intermediates in explosives and agrochemicals, whereas 3-ethyl derivatives are prioritized in drug discovery .
Heterocycles with Sulfur or Additional Nitrogen Atoms
1,2,4-Thiadiazol-3-One Derivatives
- Electronic Properties: Replacement of oxygen with sulfur (e.g., 5-amino-2H-1,2,4-thiadiazol-3-one) increases polarizability and hydrogen-bonding capacity. Thiadiazoles exhibit distinct antibacterial and hypoglycemic activities but lower metabolic stability than oxadiazoles .
- Synthesis : Prepared via cyclization of thioamidoximes, differing from oxadiazolone routes that use hydroxylamine or CDI-mediated cyclizations .
1,3,4-Oxadiazol-5-One and Thione Derivatives
- Biological Activity : These derivatives (e.g., compounds 19 and 20) inhibit soluble epoxide hydrolase (sEH) with IC₅₀ values of 42–56 nM, demonstrating higher potency than many 1,2,4-oxadiazolones .
- Physicochemical Differences : The 1,3,4-oxadiazole ring introduces different hydrogen-bonding patterns and ring strain, affecting solubility and target selectivity .
Triazole and Tetrazole Analogues
- Activity: 1,2,4-Triazoles (e.g., 3’-substituted-2-aryl-5-methyl-5’-thioxo-triazoles) show antinociceptive and antiviral activities but lack the ketone group critical for oxadiazolone’s acid mimicry .
- Synthetic Complexity : Triazoles often require multi-step hydrazine-based syntheses, whereas oxadiazolones are accessible via shorter routes .
Comparative Data Table
Key Research Findings
- Lipophilicity and Bioavailability: The 3-ethyl group in 1,2,4-oxadiazol-5-one improves oral bioavailability compared to carboxylic acid analogues, as seen in retinoid derivatives .
- Target Selectivity : 1,2,4-Oxadiazolones exhibit unique hydrogen-bonding patterns (e.g., N–H⋯O interactions in 3-phenyl derivatives) that influence molecular packing and receptor binding .
- Synthetic Versatility: Sonogashira coupling enables efficient synthesis of 3-alkynyl-oxadiazolones, expanding access to structurally diverse leads .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
